2-({5-[(2,4-dimethylphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®)
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 2-({5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H30N4O4S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-[[5-[(2,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C22H30N4O4S/c1-16-4-6-19(17(2)14-16)29-15-18-5-7-20(30-18)21(27)24-25-22(31)23-8-3-9-26-10-12-28-13-11-26/h4-7,14H,3,8-13,15H2,1-2H3,(H,24,27)(H2,23,25,31) |
InChI Key |
QTHVGQAOTXHLSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NNC(=S)NCCCN3CCOCC3)C |
Origin of Product |
United States |
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